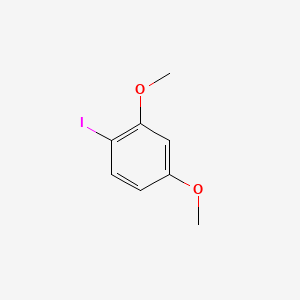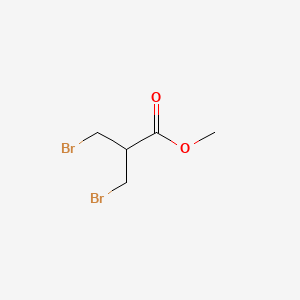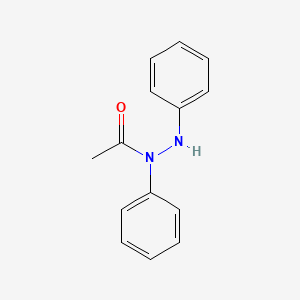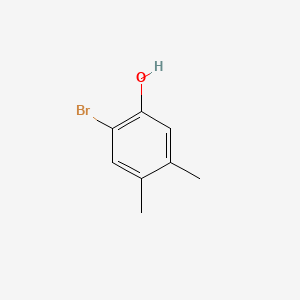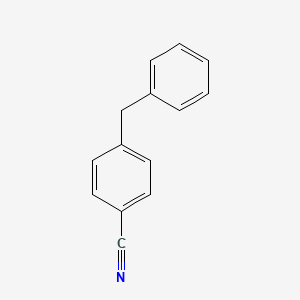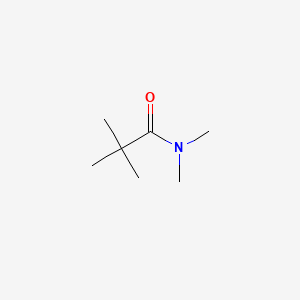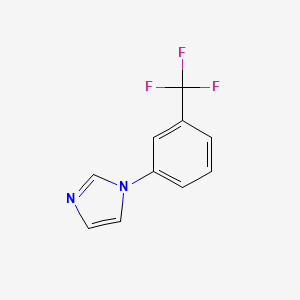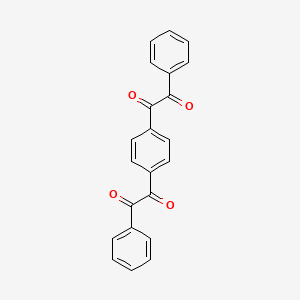
1,4-Bis(phenylglyoxaloyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on bacterial DNA replication and its potential use in genetic research.
Medicine: Extensively used in clinical research for the treatment of bacterial infections and the development of new antibiotics.
Análisis Bioquímico
Biochemical Properties
1,4-Bis(phenylglyoxaloyl)benzene plays a significant role in biochemical reactions, particularly in the formation of polyphenylquinoxaline resins. It interacts with aromatic tetraamines to produce these high-temperature resistant resins . The interactions involve the formation of covalent bonds between the glyoxaloyl groups of this compound and the amine groups of the tetraamines, leading to the formation of a stable polymer network .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in the synthesis of polyphenylquinoxaline resins suggests that it may influence cell function by providing structural stability to cellular components. This compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. The glyoxaloyl groups of the compound can form covalent bonds with amine groups in proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, contributing to the overall biochemical effects of the compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. Studies on similar compounds suggest that high doses may lead to cellular toxicity and adverse effects on organ function
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can undergo metabolic transformations that affect metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential impact on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve:
Formation of the quinolone core: This is achieved by reacting 2,4-dichloro-5-fluoroacetophenone with ethyl oxalyl chloride to form an intermediate, which is then cyclized to form the quinolone core.
Introduction of the piperazine ring: The quinolone intermediate is reacted with piperazine to introduce the piperazine ring at the 7-position of the quinolone core.
Final modifications: The compound undergoes further modifications to introduce the cyclopropyl group at the 1-position and the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of Ciprofloxacin involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Automated reaction setups: Automated systems are used to carry out the reactions under controlled conditions to ensure consistency and high yield.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure the purity and potency of the antibiotic.
Análisis De Reacciones Químicas
Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.
Substitution: Substitution reactions can occur at the fluorine or chlorine positions on the quinolone core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation products: N-oxide derivatives.
Reduction products: Reduced quinolone or piperazine derivatives.
Substitution products: Substituted quinolone derivatives with various functional groups.
Mecanismo De Acción
Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin prevents bacterial cell division and leads to cell death .
Similar Compounds:
Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .
Propiedades
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3363-97-1 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3363-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)


